molecular formula C7H13NO5 B558634 (Boc-aminooxy)acetic acid CAS No. 42989-85-5

(Boc-aminooxy)acetic acid

Cat. No.: B558634
CAS No.: 42989-85-5
M. Wt: 191,19 g/mole
InChI Key: QBXODCKYUZNZCY-UHFFFAOYSA-N
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Description

(Boc-aminooxy)acetic acid, also known as N-Boc-(carboxymethoxy)amine, is a chemical compound with the molecular formula C7H13NO5. It is commonly used in organic synthesis and bioconjugation due to its ability to introduce a hydroxylamine moiety into peptides. This compound is particularly valuable in the field of peptide synthesis, where it facilitates the formation of oxime bonds with aldehydes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: (Boc-aminooxy)acetic acid is typically synthesized by reacting di-tert-butyl dicarbonate with aminooxyacetic acid. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base. The mixture is cooled to 0°C, and the di-tert-butyl dicarbonate is added dropwise. The reaction is then stirred at room temperature for an additional hour. The product is isolated by washing with water, extracting with ethyl acetate, and adjusting the pH to 3.5 with hydrochloric acid. The final product is obtained as a white crystalline powder .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Boc-aminooxy)acetic acid primarily undergoes substitution reactions. It reacts with aldehydes to form oxime bonds, which are stable and useful in bioconjugation .

Common Reagents and Conditions:

    Aldehydes: React with this compound to form oximes.

    Solvents: Dichloromethane, methanol, and ethyl acetate are commonly used.

    Bases: Triethylamine is often used to facilitate the reaction.

Major Products: The major product formed from the reaction of this compound with aldehydes is an oxime, which is a stable compound useful in various biochemical applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXODCKYUZNZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373171
Record name (Boc-aminooxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42989-85-5
Record name (Boc-aminooxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Boc-aminooxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[(1,1-Dimethylethoxy)carbonyl]aminooxyacetic acid, methyl ester (18.0 g, 0.087 mole) and potassium hydroxide (7.4 g, 0.13 mole) were stirred in 60 ml of methanol for one hour at ambient temperatures. The mixture was neutralized with concentrated hydrochloric acid and evaporated to dryness in vacuo. The residue was taken up in 100 ml of water and acidified to pH 2.5. Extraction with ethyl acetate, drying over magnesium sulfate and evaporation gave the title compound as 6.8 g of a colorless solid, m.p. 95°-98° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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